3-((2-Isopropoxyethyl)amino)thietane1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Isopropoxyethyl)amino)thietane 1,1-dioxide involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 25°C to 80°C .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-Isopropoxyethyl)amino)thietane 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles such as sodium phenolate for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives .
Scientific Research Applications
3-((2-Isopropoxyethyl)amino)thietane 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((2-Isopropoxyethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exhibits antidepressant properties by modulating neurotransmitter levels and interacting with receptors in the brain . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the serotonergic and dopaminergic systems .
Comparison with Similar Compounds
Similar Compounds
3-Aryloxythietane-1,1-dioxides: These compounds have similar structural properties and exhibit comparable biological activities.
3-Phenylsulfanylthietane-1,1-dioxides: Another class of thietane derivatives with potential antidepressant properties.
Uniqueness
3-((2-Isopropoxyethyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxyethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H17NO3S |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1,1-dioxo-N-(2-propan-2-yloxyethyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NO3S/c1-7(2)12-4-3-9-8-5-13(10,11)6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
WKACKLLVCQAORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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